molecular formula C18H20N2O3S B2992395 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941872-06-6

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2992395
CAS No.: 941872-06-6
M. Wt: 344.43
InChI Key: OLCRQUITONAODM-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a versatile chemical compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol. This compound is primarily used in scientific research and has applications ranging from drug discovery to organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrrolidinone ring can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Unique due to its specific combination of functional groups.

    N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-ethyl-N-(phenyl)benzenesulfonamide: Lacks the pyrrolidinone ring, which is crucial for its specific interactions.

Uniqueness

This compound stands out due to its combination of an ethyl group, a sulfonamide group, and a pyrrolidinone ring. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-14-8-10-17(11-9-14)24(22,23)19-15-5-3-6-16(13-15)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCRQUITONAODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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